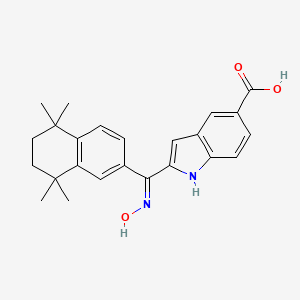AGN 205327
CAS No.:
Cat. No.: VC20735916
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H26N2O3 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+ |
| Standard InChI Key | CTYNDNYSDMIEPV-YYADALCUSA-N |
| Isomeric SMILES | CC1(CCC(C2=C1C=CC(=C2)/C(=N\O)/C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
| SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
| Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
AGN 205327 is precisely identified by its Chemical Abstracts Service (CAS) registry number 2070018-29-8. This synthetic compound has a defined molecular formula of C₂₄H₂₆N₂O₃ and a calculated molecular weight of 390.47 g/mol . The molecular structure features a complex arrangement including multiple ring systems and functional groups that contribute to its specific receptor binding properties.
Physical and Chemical Properties
The compound is characterized by a relative density of approximately 1.31 g/cm³, indicating its solid-state physical properties . Its canonical SMILES notation (CC1(C)CCC(C)(C)C2=C1C=CC(/C(C3=CC4=CC(C(O)=O)=CC=C4N3)=N\O)=C2) represents its complete molecular structure in a standardized format that enables computational analysis and structural comparisons . AGN 205327 demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent the preferred choice for preparing stock solutions for experimental applications .
Pharmacological Profile and Receptor Activity
AGN 205327 exhibits a distinctive pharmacological profile as a RAR agonist with subtype selectivity. Its activity is quantified through EC₅₀ values (half maximal effective concentration) that measure the concentration required to produce 50% of the maximum possible response.
Receptor Subtype Selectivity
The compound demonstrates significant selectivity among the three RAR subtypes (α, β, and γ), as evidenced by its markedly different EC₅₀ values for each:
| RAR Subtype | EC₅₀ Value (nM) |
|---|---|
| RARα | 3,766 |
| RARβ | 734 |
| RARγ | 32 |
This data indicates that AGN 205327 has approximately 118-fold higher potency for RARγ compared to RARα, and approximately 23-fold higher potency for RARγ compared to RARβ . Notably, the compound shows no inhibitory activity toward Retinoid X Receptors (RXRs), which are another class of nuclear receptors that often heterodimerize with RARs .
Mechanism of Action
As a RAR agonist, AGN 205327 likely functions by binding to the ligand-binding domain of RAR proteins, particularly RARγ, inducing conformational changes that promote coactivator recruitment and transcriptional activation of RAR-responsive genes . The preferential binding to RAR subtypes suggests that the compound can potentially modulate specific gene expression patterns based on the distribution and function of different RAR subtypes in various tissues and cellular contexts .
Solution Preparation Protocols
Precise solution preparation is critical for experimental applications of AGN 205327. The following guidelines provide standardized approaches for preparing stock solutions at various concentrations.
Stock Solution Preparation Table
| Desired Concentration | For 1 mg Quantity | For 5 mg Quantity | For 10 mg Quantity |
|---|---|---|---|
| 1 mM | 2.561 mL | 12.8051 mL | 25.6102 mL |
| 5 mM | 0.5122 mL | 2.561 mL | 5.122 mL |
| 10 mM | 0.2561 mL | 1.2805 mL | 2.561 mL |
These calculations are based on the molecular weight of 390.47 g/mol and provide precise solvent volumes required to achieve the specified concentrations .
Solvent Selection and Solution Preparation
DMSO is the recommended primary solvent for AGN 205327 due to the compound's favorable solubility profile in this solvent . For solution preparation:
-
Select the appropriate amount of compound based on experimental requirements
-
Add the calculated volume of DMSO to achieve the desired concentration
-
If solubility challenges arise, gentle heating to 37°C followed by ultrasonic bath treatment can facilitate complete dissolution
-
For long-term storage, divide the stock solution into single-use aliquots to prevent degradation from repeated freeze-thaw cycles
| Package Size | Price (USD) | Availability |
|---|---|---|
| 25 mg | $1,730 | 6-8 weeks |
| 50 mg | $2,410 | 6-8 weeks |
| 100 mg | $2,930 | 6-8 weeks |
These products are specified as having greater than 98% purity and are intended exclusively for research applications .
Research Applications
While the search results provide limited information on specific research applications of AGN 205327, its pharmacological profile suggests several potential areas of investigation.
Receptor Selectivity Studies
The marked selectivity of AGN 205327 for RARγ makes it a valuable tool for investigating the specific roles of this receptor subtype in various biological processes . The compound can be used to selectively activate RARγ-mediated signaling pathways while minimizing cross-activation of other RAR subtypes or RXRs.
Structure-Activity Relationship Significance
The molecular structure of AGN 205327 provides insights into the structural requirements for RAR subtype selectivity.
Structural Determinants of Receptor Selectivity
The significant selectivity of AGN 205327 for RARγ over RARα and RARβ indicates that specific structural features of this compound enable preferential interaction with the RARγ ligand-binding domain . This selectivity profile makes AGN 205327 a valuable reference compound for structure-activity relationship studies aimed at developing even more selective RAR modulators.
Comparative Retinoid Analysis
The compound is cited in connection with "preferential binding of synthetic retinoid analogs to subtypes of RAR," suggesting its importance in comparative studies of retinoid receptor pharmacology . Such studies can help elucidate the structural basis for receptor subtype selectivity among retinoid-related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume